molecular formula C8H5BrIN B1604268 7-Bromo-5-iodo-1H-indole CAS No. 1000343-38-3

7-Bromo-5-iodo-1H-indole

Cat. No. B1604268
M. Wt: 321.94 g/mol
InChI Key: FKNFQTQICOJZLN-UHFFFAOYSA-N
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Description

7-Bromo-5-iodo-1H-indole is a chemical compound with the molecular formula C8H5BrIN. It has a molecular weight of 321.94 . It is a solid substance and is used as a biochemical reagent, which can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of 7-Bromo-5-iodo-1H-indole consists of a heterocyclic indole ring substituted with bromine and iodine atoms at the 7th and 5th positions respectively . The InChI code for this compound is 1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H .


Physical And Chemical Properties Analysis

7-Bromo-5-iodo-1H-indole is a solid substance . It has a molecular weight of 321.94 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-bromo-5-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNFQTQICOJZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646832
Record name 7-Bromo-5-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-iodo-1H-indole

CAS RN

1000343-38-3
Record name 7-Bromo-5-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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